molecular formula C18H29N3O B6773609 N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]spiro[2.5]octan-6-amine

N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]spiro[2.5]octan-6-amine

Cat. No.: B6773609
M. Wt: 303.4 g/mol
InChI Key: GGXKQZNELOTNGI-UHFFFAOYSA-N
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Description

N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]spiro[2.5]octan-6-amine is a complex organic compound featuring a spirocyclic structure and an oxadiazole ring. The presence of the 1,2,4-oxadiazole moiety is significant due to its wide range of applications in medicinal chemistry and material science . This compound’s unique structure makes it a subject of interest for various scientific research and industrial applications.

Properties

IUPAC Name

N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]spiro[2.5]octan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-13(19-15-7-9-18(10-8-15)11-12-18)17-20-16(21-22-17)14-5-3-2-4-6-14/h13-15,19H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXKQZNELOTNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2CCCCC2)NC3CCC4(CC3)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]spiro[2One common method includes the cyclization of amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of microwave-assisted synthesis has also been reported to improve reaction efficiency and reduce reaction times . These methods are advantageous for scaling up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]spiro[2.5]octan-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]spiro[2.5]octan-6-amine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere, mimicking the structure of other biologically active molecules . This allows the compound to bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

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